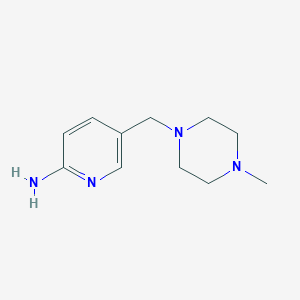

5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine

Vue d'ensemble

Description

5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine is a chemical compound with the molecular formula C11H18N4. It is a derivative of pyridine and piperazine, featuring a methyl group attached to the piperazine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with 4-methylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted piperazine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer. Its structural properties enable it to interact effectively with biological targets, facilitating the development of new therapeutic agents.

Case Studies

Recent studies have highlighted its efficacy in modulating neurotransmitter systems, making it a candidate for treating conditions such as depression and anxiety. For instance, research has demonstrated its potential to enhance the binding affinity of certain neurotransmitter receptors, thereby improving therapeutic outcomes in animal models .

Biochemical Research

Investigating Receptor Interactions

The compound plays a crucial role in biochemical studies focused on receptor-ligand interactions. By understanding these mechanisms, researchers can elucidate pathways involved in various diseases and improve drug design strategies.

Insights from Research

Studies employing this compound have shown promising results in enhancing the selectivity and potency of drugs aimed at specific receptor subtypes. This specificity is vital for minimizing side effects while maximizing therapeutic efficacy .

Agrochemical Formulations

Enhancing Pesticide Efficacy

In agrochemical research, this compound is being explored for its potential to improve the effectiveness of pesticides and herbicides. Its ability to modify chemical properties allows for enhanced target specificity and reduced environmental impact.

Application Examples

Field trials have indicated that formulations containing this compound can lead to improved crop yields by effectively controlling pest populations while minimizing chemical runoff into surrounding ecosystems .

Material Science

Building Block for Novel Materials

The compound is also investigated as a building block for creating advanced materials, including polymers with unique properties suitable for various applications such as coatings and adhesives.

Material Properties

Research has shown that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for high-performance applications in industries ranging from automotive to electronics .

Diagnostic Tools

Development of Imaging Agents

this compound is being studied for its potential use in developing diagnostic agents that aid in disease detection through targeted imaging techniques.

Research Findings

Preliminary studies suggest that derivatives of this compound could be conjugated with imaging agents to improve the specificity and sensitivity of diagnostic procedures, particularly in oncology .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine

- 1-Methyl-4-(6-aminopyridin-3-yl)piperazine

Uniqueness

5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and effects are desired .

Activité Biologique

5-((4-Methylpiperazin-1-yl)methyl)pyridin-2-amine, also known as a derivative of pyridin-2-amine, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapy. This compound exhibits a range of biological effects, which are critical for understanding its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4. Its structure includes a pyridine ring substituted with a piperazine moiety, which is significant for its biological interactions.

Research indicates that compounds similar to this compound often act as inhibitors of protein kinases, which are crucial in regulating cell proliferation and survival. For instance, studies have shown that derivatives containing similar structures can inhibit CDK4 and CDK6, leading to cell cycle arrest and apoptosis in cancer cells .

Antiproliferative Activity

A detailed evaluation of the antiproliferative effects of this compound was conducted using various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different derivatives:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 5f | MCF-7 | 0.34 |

| 5f | HepG2 | 0.80 |

| 5f | 4T1 | 0.23 |

These results suggest that the compound exhibits significant antiproliferative activity, particularly against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .

Apoptotic Mechanisms

Further investigations into the apoptotic mechanisms revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS) and altered mitochondrial membrane potential in cancer cells. Specifically, flow cytometric assays indicated that the compound induced apoptosis through the mitochondrial pathway, characterized by increased expression of pro-apoptotic proteins such as Bax and cleaved caspase-3 while decreasing anti-apoptotic Bcl-2 levels .

Case Studies

In a study focusing on indazole derivatives, researchers synthesized various compounds related to this compound and evaluated their biological activities. One derivative demonstrated enhanced efficacy against several cancer cell lines, highlighting the importance of structural modifications in optimizing therapeutic effects .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that specific substitutions on the piperazine or pyridine rings can significantly influence the biological activity of these compounds. For instance, varying alkyl groups on the piperazine nitrogen led to different levels of antiproliferative activity, suggesting that careful design can enhance potency against targeted cancer types .

Propriétés

IUPAC Name |

5-[(4-methylpiperazin-1-yl)methyl]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)9-10-2-3-11(12)13-8-10/h2-3,8H,4-7,9H2,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQCTXWUZNJUTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CN=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.